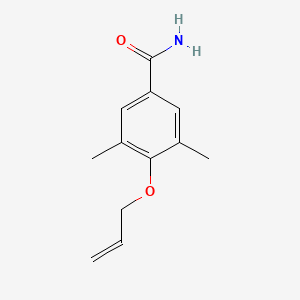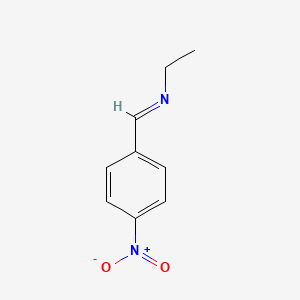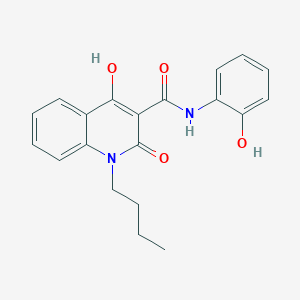![molecular formula C30H20BrClN2O4 B12001788 [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate](/img/structure/B12001788.png)
[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate: is a complex organic compound that features a combination of naphthalene, bromonaphthalene, and chlorobenzoate moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate typically involves multiple steps:
Formation of 1-bromonaphthalene-2-yl acetate: This step involves the reaction of 1-bromonaphthalene with acetic anhydride in the presence of a catalyst.
Hydrazinylidene formation: The acetate is then reacted with hydrazine to form the hydrazinylidene intermediate.
Condensation with naphthalene-2-yl: The hydrazinylidene intermediate is then condensed with naphthalene-2-yl under specific conditions to form the desired compound.
Chlorobenzoate addition: Finally, the compound is reacted with 2-chlorobenzoic acid to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moieties.
Reduction: Reduction reactions can occur at the hydrazinylidene linkage.
Substitution: The bromonaphthalene and chlorobenzoate groups can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include naphthoquinones and other oxidized derivatives.
Reduction: Reduced products may include hydrazine derivatives.
Substitution: Substituted products may include various derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving hydrazine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials, particularly those with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The naphthalene and bromonaphthalene groups can interact with cellular membranes, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(furan-2-yl)propionate: This compound has a similar structure but features a furan ring instead of naphthalene.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound features a bromine-substituted aromatic ring similar to the bromonaphthalene moiety.
Ethyl acetoacetate: This compound is structurally simpler but shares some reactivity characteristics with the hydrazinylidene moiety.
Uniqueness: The uniqueness of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Eigenschaften
Molekularformel |
C30H20BrClN2O4 |
|---|---|
Molekulargewicht |
587.8 g/mol |
IUPAC-Name |
[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C30H20BrClN2O4/c31-29-22-10-4-2-8-20(22)14-16-27(29)37-18-28(35)34-33-17-24-21-9-3-1-7-19(21)13-15-26(24)38-30(36)23-11-5-6-12-25(23)32/h1-17H,18H2,(H,34,35)/b33-17+ |
InChI-Schlüssel |
LOHKKIRXQNFXKS-ATZGPIRCSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001767.png)

![2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B12001778.png)
![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)

